molecular formula C11H14OS2 B14049517 1-(2,4-Bis(methylthio)phenyl)propan-2-one

1-(2,4-Bis(methylthio)phenyl)propan-2-one

Cat. No.: B14049517
M. Wt: 226.4 g/mol
InChI Key: AMXKGNMACRDRRK-UHFFFAOYSA-N
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Description

1-(2,4-Bis(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)propan-2-one typically involves the reaction of 2,4-dimethylthiophenol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanones.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-methylthio)phenyl-2-morpholinopropan-1-one: Similar structure with a morpholine ring.

    2-Methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-yl-propan-1-one: Another related compound with a morpholine moiety.

Uniqueness

1-(2,4-Bis(methylthio)phenyl)propan-2-one is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

1-[2,4-bis(methylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H14OS2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3

InChI Key

AMXKGNMACRDRRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)SC

Origin of Product

United States

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